molecular formula C12H20N2O2 B12887363 Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate

Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B12887363
M. Wt: 224.30 g/mol
InChI Key: MDVRVCJMGWHSIV-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl and tert-butyl groups attached to the pyrazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Pyrazole derivatives with substituted functional groups.

Scientific Research Applications

Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

  • Ethyl 1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-(tert-butyl)-4-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-(tert-butyl)-4-isopropyl-1H-pyrazole-3-carboxylate

Comparison: Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 1-tert-butyl-4-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-6-9-8-14(12(3,4)5)13-10(9)11(15)16-7-2/h8H,6-7H2,1-5H3

InChI Key

MDVRVCJMGWHSIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N=C1C(=O)OCC)C(C)(C)C

Origin of Product

United States

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